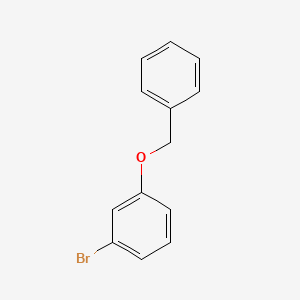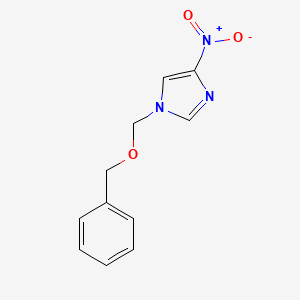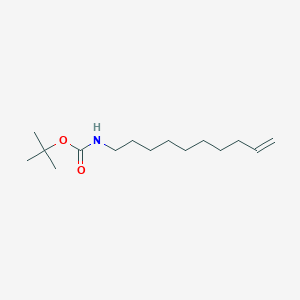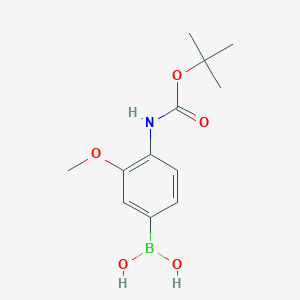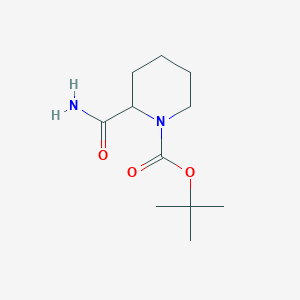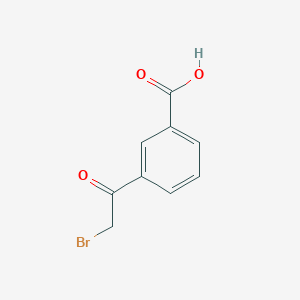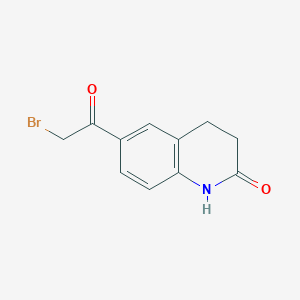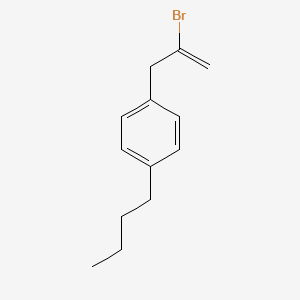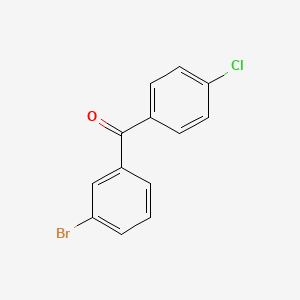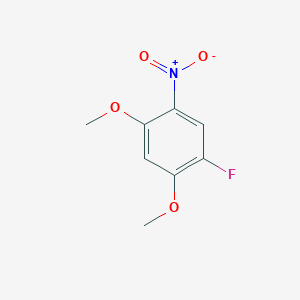
1-Fluoro-2,4-dimethoxy-5-nitrobenzene
説明
The compound of interest, 1-Fluoro-2,4-dimethoxy-5-nitrobenzene, is a fluorinated nitrobenzene derivative with methoxy groups at the 2 and 4 positions. This structure is related to various other substituted benzene compounds that have been studied for their unique chemical and physical properties, as well as their potential applications in materials science and organic synthesis .
Synthesis Analysis
The synthesis of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene has been reported with a high yield of 90% by nitration of commercially available 2-fluoro-1,4-dimethoxybenzene using nitric acid . This method reflects a common strategy in aromatic chemistry where electrophilic substitution reactions are employed to introduce functional groups like nitro groups into the benzene ring. Similar synthetic approaches are seen in the preparation of other fluorinated aromatic compounds, such as the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene through aromatic nucleophilic substitution , and the synthesis of fluorinated polyimides from a fluorinated diamine monomer .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene was confirmed by X-ray crystallography, alongside conventional spectroscopic methods such as 1H and 13C-NMR, EI-MS, and FT-IR . X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystal and has been used to investigate the structures of related compounds, such as the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives .
Chemical Reactions Analysis
While specific reactions of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene are not detailed in the provided papers, the presence of nitro and methoxy groups suggests that it could undergo various chemical transformations. For instance, nitro groups are typically reducible to amino groups, and methoxy groups can be involved in demethylation reactions, as seen in the vicarious electrophilic fluorodemethylation of trimethoxybenzenes . The reactivity of such functional groups is crucial in the synthesis of peptides, as demonstrated by the use of 2-Fluoro-1,3,5-trinitrobenzene in peptide synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene can be inferred from related compounds. For example, fluorinated aromatic compounds often exhibit unique electronic properties due to the electronegativity of fluorine, which can influence intermolecular interactions and crystal packing . The presence of fluorine can also affect the solubility and thermal stability of polymers, as seen in fluorinated polyimides . Additionally, the nitro group is a strong electron-withdrawing group that can impact the electronic spectrum and reactivity of the molecule.
科学的研究の応用
Synthesis and Structural Analysis
1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized from commercial 2-fluoro-1,4-dimethoxybenzene and characterized using various techniques. Its structure was confirmed by X-ray crystallography, and the compound was further analyzed using 1H and 13C-NMR, elemental analysis, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
Reactions with Amines and NH-heteroaromatic Compounds
2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, was prepared and reacted with various amines, amino acids, and NH-heteroaromatic compounds. The proton magnetic resonance spectra of the resultant compounds were studied, providing insights into the ortho nitro group's rotation out of the plane of the aromatic nucleus (Wilshire, 1967).
Involvement in Synthesis Processes
The compound played a role in synthesizing Vortioxetine Hydrobromide, an antidepressant. It was used in nucleophilic substitution reactions as part of a multi-step synthesis process (Fang et al., 2014).
Investigation of Reaction Mechanisms
Studies on the reaction mechanisms involving 1-fluoro-2,4-dimethoxy-5-nitrobenzene and similar compounds have been conducted. These include the examination of the relative mobilities of nitro group and fluorine atom in such compounds and their reactions with phenols in the presence of potassium carbonate (Khalfina & Vlasov, 2005).
作用機序
Target of Action
It is known that nitrobenzene derivatives often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
The mode of action of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-2,4-dimethoxy-5-nitrobenzene. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Safety and Hazards
特性
IUPAC Name |
1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJLLXINJRFKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374317 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4-dimethoxy-5-nitrobenzene | |
CAS RN |
195136-62-0 | |
| Record name | 1-fluoro-2,4-dimethoxy-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxy-5-fluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


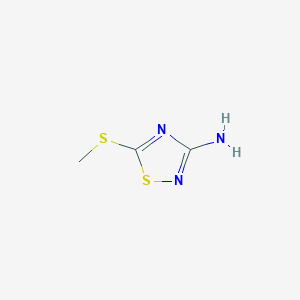

![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)
